molecular formula C9H11NO2S B1316519 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide CAS No. 61199-71-1

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

Cat. No.: B1316519
CAS No.: 61199-71-1
M. Wt: 197.26 g/mol
InChI Key: MCTHJFHLPADNEW-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a heterocyclic organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 g/mol.

Preparation Methods

The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of seven-membered heterocycles like thiazepines can be achieved through one-pot synthesis procedures, which involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .

Chemical Reactions Analysis

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as a pharmacologically active compound with various biological activities . Additionally, it is used in the development of new drugs and therapeutic agents . In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide can be compared with other similar compounds, such as 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide . While both compounds share a similar heterocyclic structure, they differ in their specific chemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds, and its biological activities offer promising avenues for drug development and therapeutic interventions.

Properties

IUPAC Name

1,2,4,5-tetrahydro-3λ6,2-benzothiazepine 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHJFHLPADNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515068
Record name 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61199-71-1
Record name 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-phenylethanesulfonamide (3.62 g) in methanesulfonic acid (20 ml)-acetic acid (5 ml) was added a solution of trioxane (582 mg) in trifluoroacetic acid (3 ml)and the mixture was stirred for 3 hours at 35° C. To the reaction mixture was added water and was extracted with chloroform. The organic layer was washed with water and a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate and was concentrated. The residue was purified by column chromatography on silica gel (chloroform:methanol=100:1) to give the title compound (1.78 g) having the following physical data.
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3.62 g
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5 mL
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582 mg
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20 mL
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3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Reactant of Route 6
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

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